molecular formula C19H25NO4 B1237548 4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol

4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol

Cat. No.: B1237548
M. Wt: 331.4 g/mol
InChI Key: VPMWDFRZSIMDKW-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salmefamol is a member of amphetamines.

Scientific Research Applications

Lignin Model Compound Studies

A significant aspect of research on 4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol involves its utility in studying lignin model compounds. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the importance of the γ-hydroxymethyl group's presence and confirming the existence of a hydride transfer mechanism as a reaction route of the benzyl-cation-type intermediates derived from these compounds. This study provides valuable insights into the mechanisms underlying lignin degradation and its potential applications in biorefining processes (Yokoyama, 2015).

Biomass Conversion to Value-Added Chemicals

The compound's relevance extends to the conversion of plant biomass into valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the production of 5-hydroxymethylfurfural (HMF) and its derivatives from plant biomass compounds, highlighting the potential of these substances as alternatives to non-renewable hydrocarbon sources. This research underscores the compound's significance in developing sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Role in Organic Synthesis

The compound also plays a role in organic synthesis. Tateiwa and Uemura (1997) explored the use of metal cation-exchanged clays, including 4-hydroxybutan-2-one, for various organic synthesis processes, such as the Friedel-Crafts alkylation of phenol. This study showcases the compound's utility in refining and improving organic synthesis methodologies (Tateiwa & Uemura, 1997).

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3/t13-,19+/m1/s1

InChI Key

VPMWDFRZSIMDKW-YJYMSZOUSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)CO)O

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
Reactant of Route 2
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
Reactant of Route 3
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
Reactant of Route 5
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
Reactant of Route 6
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol

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